molecular formula C13H18N2O3 B2572655 (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate CAS No. 167832-41-9

(3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate

Cat. No.: B2572655
CAS No.: 167832-41-9
M. Wt: 250.298
InChI Key: IRKGMFWANMCSOS-RYUDHWBXSA-N
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Description

(3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate is a chemical compound with significant potential in various scientific fields. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound’s structure includes a benzyl group, an amino group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.

    Protection and Functionalization: The piperidine ring is functionalized with a benzyl group and protected to ensure selective reactions at specific sites.

    Amino and Hydroxyl Group Introduction:

    Final Deprotection: The final step involves deprotecting the intermediate compound to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

    Purification Techniques: Implementing purification techniques such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution Reagents: Halogenating agents or nucleophiles are used for substitution reactions.

Major Products

Scientific Research Applications

(3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate: Lacks the benzyl group, resulting in different chemical properties.

    (3S,4S)-benzyl 4-amino-3-hydroxy-2-piperidinecarboxylate: Similar structure but with variations in functional groups.

Properties

IUPAC Name

benzyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKGMFWANMCSOS-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@H]1N)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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